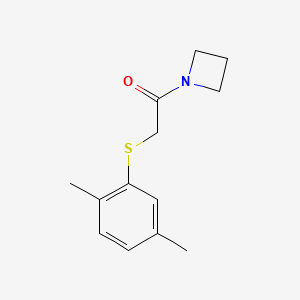
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone, also known as ADSE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ADSE belongs to the class of sulfanyl ketones and has been studied for its mechanism of action, biochemical and physiological effects, and possible future directions in research.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and survival. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and growth. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone also inhibits the activity of the enzyme HDAC, which is involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been shown to have anti-inflammatory and anti-oxidant properties. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has also been shown to inhibit the activity of enzymes involved in glucose metabolism, suggesting a potential role in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone is its potential as a therapeutic agent for cancer and other diseases. However, there are also limitations to its use in lab experiments. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone. One area of interest is the development of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone as a therapeutic agent for cancer and other diseases. Another area of interest is the study of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone's mechanism of action and how it interacts with other enzymes and proteins in the body. Additionally, research could focus on the potential side effects of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone and how to mitigate them in therapeutic applications.
Métodos De Síntesis
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylsulfonyl chloride with azetidine in the presence of a base, followed by the addition of ethanone. The resulting compound is then purified through column chromatography to obtain pure 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been studied for its potential therapeutic properties, particularly as an anti-cancer agent. In vitro studies have shown that 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-4-5-11(2)12(8-10)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGMTZDFKRZJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)

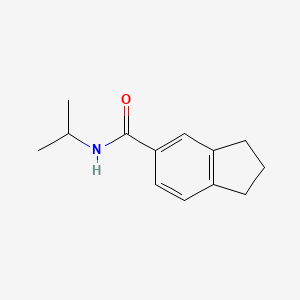
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)
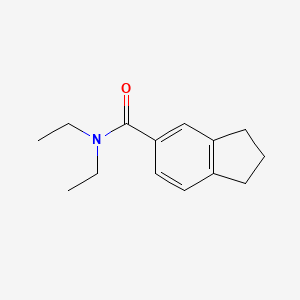
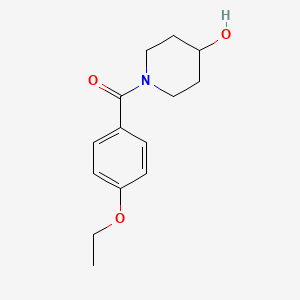
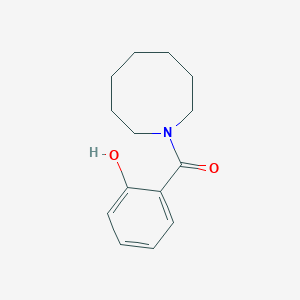
![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)


